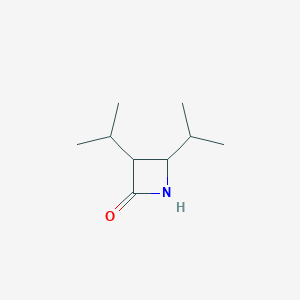

3,4-Bis(propan-2-yl)azetidin-2-one

Description

Significance of the Azetidinone Ring in Organic Chemistry

The azetidinone ring, a four-membered cyclic amide, is a privileged scaffold in organic and medicinal chemistry. rsc.org Its significance stems primarily from its presence as the core structural component in β-lactam antibiotics, one of the most important classes of antibacterial agents ever discovered. researchgate.net This includes well-known drugs like penicillins, cephalosporins, carbapenems, and monobactams. rsc.org The inherent ring strain of the four-membered system imparts a high degree of reactivity to the amide bond, which is crucial for its biological activity. acs.org

Beyond its role in antibiotics, the azetidinone ring serves as a versatile building block in organic synthesis. nih.gov Its strained nature can be harnessed to undergo various ring-opening and modification reactions, providing access to a diverse array of other valuable organic molecules, including amino acids and other heterocyclic systems. acs.orgrsc.org The development of stereoselective methods to synthesize substituted azetidinones is a topic of great interest, as the specific three-dimensional arrangement of substituents on the ring is critical to the molecule's properties and biological function. rsc.orgarkat-usa.org

Historical Context of Azetidinone Synthesis Methodologies

The history of azetidinone chemistry began long before its biological significance was understood. In 1907, Hermann Staudinger accomplished the first synthesis of a β-lactam. chemijournal.com He utilized a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, a method that would later become known as the Staudinger reaction. rsc.orgchemijournal.com This discovery, however, remained a chemical curiosity for several decades.

The landscape of azetidinone chemistry was dramatically transformed with Alexander Fleming's discovery of penicillin in 1928 and the subsequent elucidation of its structure, which confirmed the presence of a fused azetidinone ring. chemijournal.com This revelation spurred intensive research into the synthesis and chemistry of β-lactams, leading to the development of numerous new synthetic methodologies. globalscitechocean.com Over the years, methods such as the Kinugasa reaction, cyclizations of β-amino acids, and various transition-metal-catalyzed reactions have been developed to construct this strained heterocyclic system with greater efficiency and stereocontrol. acs.orgrsc.org

Structural Features and Nomenclature of 2-Azetidinones (β-Lactams)

2-Azetidinone is the systematic name for the simplest β-lactam, a four-membered ring containing a nitrogen atom and a carbonyl group at the second position relative to the nitrogen. chemijournal.comglobalresearchonline.net The name "β-lactam" is a trivial name that indicates the nitrogen atom is attached to the β-carbon relative to the carbonyl group. chemijournal.com

The parent heterocycle, azetidine (B1206935), is a saturated four-membered ring with one nitrogen atom. globalresearchonline.net The nomenclature of substituted azetidinones follows standard IUPAC rules, with the positions on the ring numbered starting from the nitrogen atom as position 1. Therefore, in 3,4-Bis(propan-2-yl)azetidin-2-one , the "azetidin-2-one" specifies the core ring structure, and the "3,4-Bis(propan-2-yl)" indicates that two isopropyl groups are attached to carbons 3 and 4, respectively.

The stereochemistry at positions 3 and 4 is a critical feature of substituted azetidinones, giving rise to cis and trans diastereomers, which can have vastly different biological and chemical properties. arkat-usa.org

Overview of Synthetic Strategies for Four-Membered Nitrogen Heterocycles

The synthesis of four-membered nitrogen heterocycles like azetidines and azetidinones is challenging due to the ring strain associated with their formation. acs.org However, a variety of effective synthetic strategies have been established. These can be broadly categorized into cyclization and cycloaddition reactions. rsc.org

Cycloaddition Reactions: The [2+2] cycloaddition, particularly the Staudinger reaction between ketenes and imines, is a classic and widely used method. rsc.org Other cycloadditions, such as the Kinugasa reaction involving nitrones and copper acetylides, also provide a route to β-lactams. acs.org

Cyclization Reactions: Intramolecular cyclization is another major pathway. This typically involves the formation of a bond between the nitrogen atom and the γ-carbon of a suitable linear precursor, often through nucleophilic substitution. rsc.org The cyclization of β-amino acids is a direct method for forming the azetidinone ring. researchgate.net

Modern Methods: More recent advancements include transition-metal-catalyzed reactions, such as C-H activation and carbonylative cycloadditions, which offer novel and efficient routes to these heterocycles. rsc.orgrsc.org Ring expansion and contraction reactions are also employed to access these strained ring systems. rsc.org

Research Findings on this compound

While the principles of azetidinone chemistry provide a theoretical basis for the existence and synthesis of this compound, specific peer-reviewed research dedicated to its synthesis, characterization, and application is limited. The compound is listed in chemical supplier catalogs, which provides basic identifying information.

Below is a data table summarizing the available information for this compound.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 1856133-57-7 sigmaaldrich.com |

| Molecular Formula | C₉H₁₇NO bldpharm.com |

| Molecular Weight | 155.24 g/mol bldpharm.com |

This data is sourced from chemical supplier databases and has not been independently verified by peer-reviewed research studies.

Structure

3D Structure

Properties

IUPAC Name |

3,4-di(propan-2-yl)azetidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-5(2)7-8(6(3)4)10-9(7)11/h5-8H,1-4H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFQQFGNDCJIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(NC1=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 3,4 Bis Propan 2 Yl Azetidin 2 One Derivatives

Ring-Opening Reactions of the Azetidinone Core

The four-membered azetidinone ring is characterized by significant ring strain, which is a key determinant of its chemical reactivity. This strain facilitates ring-opening reactions under various conditions, providing a versatile platform for the synthesis of diverse acyclic and heterocyclic compounds. rsc.orgresearchgate.net The cleavage can occur at any of the single bonds within the ring, and the specific bond that breaks is influenced by the substituents on the ring, the nature of the attacking reagent, and the reaction conditions.

Nucleophilic Ring Opening

Nucleophilic attack is a common and well-studied mode of ring-opening for azetidin-2-ones. magtech.com.cnresearchgate.net The carbonyl carbon of the β-lactam is highly electrophilic, a feature enhanced by the ring strain, making it a prime target for nucleophiles. bhu.ac.in This increased electrophilicity, when compared to acyclic amides, is a cornerstone of the chemical reactivity of β-lactams. bhu.ac.in The regioselectivity of nucleophilic attack is largely governed by electronic effects, with the nucleophile typically attacking the carbonyl carbon. magtech.com.cn However, steric hindrance from bulky substituents, such as the propan-2-yl groups in 3,4-bis(propan-2-yl)azetidin-2-one, can influence the reaction pathway. rsc.orgmagtech.com.cn

The hydrolysis of the azetidinone ring, a specific type of nucleophilic ring-opening, results in the formation of β-amino acids. bhu.ac.in This reaction can be catalyzed by either acid or base. Under basic conditions, the reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, leading to the cleavage of the acyl-nitrogen bond. bhu.ac.in

The stereochemistry of the substituents on the β-lactam ring can significantly impact the rate and enantioselectivity of hydrolysis, particularly in enzymatic reactions. sci-hub.se For instance, studies on 3,4-disubstituted β-lactams have shown that the relative stereochemistry (cis or trans) and the nature of the substituents at the C3 and C4 positions can lead to a complete reversal of enzyme selectivity. sci-hub.se

Methanol-promoted ring-opening of enantiopure cis- and trans-2,4-disubstituted azetidines has been shown to yield the corresponding 1,3-amino ethers. rsc.org The stereochemistry of the starting azetidine (B1206935) dictates the configuration of the product, with trans-azetidines affording syn-amino ethers and cis-azetidines yielding anti-amino ethers as the major diastereomers. rsc.org

Table 1: Examples of Hydrolysis and Solvolysis of Azetidinone Derivatives

| Starting Material | Reagent/Conditions | Product | Reference |

| trans-(2R,4S)-2-allyl-4-phenyl-N-tosyl-azetidine | Methanol | syn-1,3-amino ether | rsc.org |

| cis-2-allyl-4-phenyl-N-tosyl-azetidine | Methanol | anti-1,3-amino ether | rsc.org |

| Racemic β-lactams | H2O, i-Pr2O, 60 °C, CAL-B | (R)-β-amino acids and (S)-β-lactams | researchgate.net |

This table is for illustrative purposes and may not directly involve this compound due to a lack of specific literature. It demonstrates the general principles of hydrolysis and solvolysis in related systems.

Azetidin-2-ones react with a variety of nucleophiles besides water and alcohols. Amines, for example, can attack the carbonyl carbon to yield β-amino amides. bhu.ac.in The reaction with other nucleophiles, such as thiocyanate, cyanide, phenoxide, and acetate, has also been explored, leading to a diverse array of functionalized acyclic products. rsc.org The regioselectivity of these reactions is generally controlled by the electronic effects of the substituents on the azetidine ring. magtech.com.cn

The presence of bulky substituents can sterically hinder the approach of the nucleophile to the carbonyl carbon. magtech.com.cn In such cases, the reaction may proceed at a slower rate or may require more forcing conditions.

The inherent strain in the four-membered ring of azetidin-2-ones makes them susceptible to ring-opening reactions that are driven by the release of this strain. rsc.orgresearchgate.net These reactions can be initiated by various triggers, including heat or the presence of specific reagents. For example, heating an azetidine can lead to thermal ring-opening. bham.ac.uk

Acid-catalyzed ring-opening is another common transformation, often requiring a Lewis acid to activate the ring. magtech.com.cnbham.ac.uk The strain energy of the four-membered ring facilitates a subsequent functionalization step, such as a ring-opening event. beilstein-journals.org This "build and release" approach, combining photochemical ring closure with a subsequent strain-releasing functionalization, is an emerging strategy in organic synthesis. beilstein-journals.org

Bicyclic azetidinium intermediates, formed during certain rearrangement reactions, are highly prone to ring-opening by various nucleophiles. nih.gov This has been utilized in the synthesis of stereospecifically defined five- and six-membered azaheterocycles. nih.gov

Radical Ring Opening

While nucleophilic ring-opening is the most common pathway, radical-mediated ring-opening of azetidin-2-ones has also been documented. The radical anions of azetidin-2-ones, which can be generated by UV irradiation in the presence of a suitable electron donor like triethylamine (B128534), can undergo ring-splitting. researchgate.net This process typically involves the cleavage of the N-C4 or C3-C4 bond, resulting in the formation of open-chain amides. researchgate.net This reactivity is distinct from the photochemical behavior of neutral azetidin-2-ones, which usually undergo α-cleavage. researchgate.net Theoretical calculations have supported the preference for this β-cleavage pathway in the radical anions. researchgate.net

Enzymatic Hydrolysis Mechanisms

Enzymes, particularly lipases, have been effectively employed for the enantioselective hydrolysis of racemic β-lactams. researchgate.netresearchgate.net This method provides an efficient route to both enantiopure β-amino acids and the corresponding unreacted β-lactams. researchgate.netresearchgate.net For example, lipase (B570770) B from Candida antarctica (CAL-B) has been shown to catalyze the enantioselective ring cleavage of racemic 3,4-disubstituted β-lactams with high enantioselectivity. researchgate.netresearchgate.net

The mechanism of enzymatic hydrolysis by serine β-lactamases involves the acylation of a catalytic serine residue in the enzyme's active site by the β-lactam ring. mdpi.com This forms a stable acyl-enzyme intermediate. Subsequent deacylation by a water molecule regenerates the enzyme and releases the hydrolyzed β-lactam product. mdpi.com Metallo-β-lactamases, on the other hand, utilize one or two zinc ions in their active site to activate a water molecule, which then acts as the nucleophile for hydrolysis without the formation of a covalent enzyme intermediate. mdpi.com

The stereochemistry and substituents of the β-lactam play a crucial role in the efficiency and selectivity of enzymatic hydrolysis. sci-hub.se Studies on 3,4-disubstituted β-lactams have demonstrated that enzymes can exhibit high enantioselectivity for one enantiomer, allowing for the effective kinetic resolution of racemic mixtures. researchgate.netresearchgate.net

Derivatization and Functionalization of the Azetidinone Ring

The functionalization of the azetidinone core is a key strategy for modifying its properties and developing new synthetic intermediates. These modifications can be targeted at the nitrogen atom or the carbon backbone of the ring.

The nitrogen atom of the azetidin-2-one (B1220530) ring is a nucleophilic center that can readily undergo substitution reactions. These reactions are fundamental for introducing a wide variety of functional groups, which can influence the molecule's biological activity and chemical stability.

N-Alkylation and N-Arylation: The hydrogen atom on the nitrogen can be replaced with alkyl or aryl groups through nucleophilic substitution. ksu.edu.saencyclopedia.pubrammohancollege.ac.in This is typically achieved by deprotonating the N-H bond with a suitable base to form an amide anion, which then acts as a nucleophile to attack an alkyl halide or a related electrophile. The choice of base is critical to avoid competing reactions, such as the opening of the lactam ring. Common bases include sodium hydride (NaH) or potassium tert-butoxide.

Reaction Conditions: The reaction is generally carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The specific conditions, such as temperature and reaction time, depend on the reactivity of the electrophile.

N-Acylation: Acyl groups can be introduced at the nitrogen atom by reaction with acyl chlorides or anhydrides. This reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acid byproduct. N-acylation increases the electron-withdrawing character of the nitrogen substituent, which can influence the reactivity of the lactam ring.

| Reagent | Base | Solvent | Product |

| Methyl Iodide | Sodium Hydride | THF | N-Methyl-3,4-bis(propan-2-yl)azetidin-2-one |

| Benzyl Bromide | Potassium tert-Butoxide | DMF | N-Benzyl-3,4-bis(propan-2-yl)azetidin-2-one |

| Acetyl Chloride | Triethylamine | Dichloromethane (B109758) | N-Acetyl-3,4-bis(propan-2-yl)azetidin-2-one |

| Benzoic Anhydride (B1165640) | Pyridine | Dichloromethane | N-Benzoyl-3,4-bis(propan-2-yl)azetidin-2-one |

Table 1: Illustrative N-Substitution Reactions of this compound.

Functionalization at the C-3 and C-4 positions of the azetidinone ring allows for the introduction of diverse substituents, significantly expanding the synthetic utility of the β-lactam core. nih.gov

C-3 Functionalization: The α-carbon to the carbonyl group (C-3) can be functionalized through the formation of an enolate. nih.gov Deprotonation at this position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures generates a reactive enolate intermediate. This enolate can then react with various electrophiles, such as alkyl halides (alkylation), aldehydes (aldol reaction), or sources of halogens. The stereochemical outcome of these reactions is often influenced by the existing substituents at C-4 and the N-substituent. For 3,4-disubstituted azetidinones, the approach of the electrophile is typically directed to the face opposite to the C-4 substituent to minimize steric hindrance.

C-4 Functionalization: Direct functionalization at the C-4 position is more challenging due to the lack of inherent reactivity. rsc.org However, strategies involving the synthesis of the azetidinone ring from precursors that already contain the desired C-4 functionality are common. For instance, the Staudinger cycloaddition of a ketene (B1206846) with an appropriately substituted imine can be used to construct the ring with a specific group at the C-4 position. mdpi.comnih.gov Another approach involves the activation of the C-4 position, for example, through the introduction of a leaving group that can subsequently be displaced by a nucleophile.

| Position | Reaction Type | Reagents | Product Type |

| C-3 | Alkylation | 1. LDA, THF, -78 °C; 2. RX | 3-Alkyl-3,4-bis(propan-2-yl)azetidin-2-one |

| C-3 | Aldol Reaction | 1. LDA, THF, -78 °C; 2. R'CHO | 3-(1-Hydroxyalkyl)-3,4-bis(propan-2-yl)azetidin-2-one |

| C-3 | Halogenation | 1. LDA, THF, -78 °C; 2. NBS/NCS | 3-Halo-3,4-bis(propan-2-yl)azetidin-2-one |

Table 2: Representative C-3 Functionalization Reactions.

Direct chemical modification of the isopropyl groups attached to the azetidinone ring is generally difficult due to the unreactive nature of the saturated alkyl C-H bonds. Such transformations would typically require harsh reaction conditions that could lead to the decomposition of the strained β-lactam ring.

However, hypothetical strategies could involve free-radical halogenation, which proceeds via a radical chain mechanism. This process is often unselective but could potentially introduce a handle for further functionalization. For instance, photochemical bromination using N-bromosuccinimide (NBS) could selectively halogenate the tertiary C-H bond within the isopropyl group, leading to a brominated derivative. This new derivative could then undergo nucleophilic substitution or elimination reactions. The viability of such a transformation would be highly dependent on the stability of the β-lactam ring under radical conditions.

Rearrangement Reactions

The strained nature of the azetidin-2-one ring makes it a candidate for various rearrangement reactions, often promoted by heat or light, which can lead to the formation of larger, more stable ring systems. acs.orgnih.govresearchgate.netresearchgate.net

Photochemical reactions provide a powerful tool for inducing transformations that are not accessible under thermal conditions. baranlab.orgresearchgate.net For β-lactams, photochemical excitation can trigger rearrangements that lead to ring-expanded products, such as γ-lactams (pyrrolidin-2-ones). rsc.org

One potential photochemical pathway for a compound like this compound, particularly if it has an appropriate N-substituent with a π-system (e.g., N-alkenyl), is a photo-induced two-carbon ring expansion. rsc.org Upon absorption of UV light, the molecule is promoted to an excited state. This can lead to the homolytic cleavage of the N1-C4 bond of the azetidinone ring. The resulting diradical intermediate can then undergo a series of bond reorganizations.

For instance, in a hypothetical N-alkenyl derivative, the reaction could proceed through a diradical intermediate that cyclizes to form a bicyclic system, which then rearranges to the more stable, ring-expanded γ-lactam. The specific pathway and products would be highly dependent on the nature of the substituents and the reaction conditions, such as the solvent and the wavelength of light used. beilstein-journals.org

Another possible, though less direct, rearrangement could be initiated by photochemical excitation of the carbonyl group. This could lead to an α-cleavage (Norrish Type I reaction), followed by recombination pathways that could potentially result in rearranged products.

Mechanistic Principles in Azetidinone Chemistry

Detailed Mechanistic Pathways for Azetidinone Formation

The construction of the strained four-membered azetidinone ring can be achieved through various synthetic routes, each with its own distinct mechanistic pathway. These pathways often involve unique intermediates and are influenced by factors such as catalysts and substrate structure.

Role of Intermediates (e.g., Zwitterionic, Acyl-Adenylates, Metalloketenes)

The formation of the β-lactam ring frequently proceeds through transient, high-energy intermediates. The nature of these intermediates is a key determinant of the reaction's outcome.

Zwitterionic Intermediates: In the Staudinger cycloaddition, a cornerstone of β-lactam synthesis, a ketene (B1206846) reacts with an imine. wikipedia.orgacs.org The widely accepted mechanism involves a two-step process initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene. wikipedia.orgacs.orgnih.gov This attack generates a zwitterionic intermediate. wikipedia.orgacs.orgorganic-chemistry.org The subsequent step is a conrotatory electrocyclic ring closure of this zwitterion to form the azetidinone ring. acs.orgarkat-usa.org The stereochemistry of the final product is often determined by the relative rates of ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.orgarkat-usa.org For instance, a highly stereoselective synthesis of polyfunctionalized 2-azetidinones from vanillin-derived aryloxyketene and Schiff bases proceeds through a zwitterionic intermediate, leading exclusively to trans-β-lactams. researchgate.net

Acyl-Adenylates: In biological systems, the formation of the β-lactam ring in antibiotics like clavulanic acid and carbapenems is catalyzed by enzymes such as β-lactam synthetase (β-LS). nih.govnih.gov This enzymatic process involves the activation of a carboxylic acid substrate via the formation of an acyl-adenylate intermediate with ATP. nih.govnih.govrsc.org This highly reactive intermediate then undergoes an intramolecular cyclization to form the β-lactam ring. nih.govresearchgate.net Studies on β-LS have shown that the acyl-adenylation step is the first irreversible step in the catalytic cycle. nih.gov

Metalloketenes: Metal-catalyzed reactions provide an alternative route to β-lactams, often involving metalloketene intermediates. For example, a rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines proceeds through a rhodium ketene species. nih.gov Mechanistic studies suggest that the reaction involves a metalloketene intermediate rather than a free ketene. nih.govresearchgate.net This catalytic generation of a ketene species directly from a terminal alkyne offers a novel and efficient method for β-lactam synthesis under mild conditions. nih.gov

Catalytic Cycle Analysis in Metal-Catalyzed Syntheses

Metal catalysts play a pivotal role in several modern methods for azetidinone synthesis, influencing both the rate and selectivity of the reaction.

Copper-Catalyzed Kinugasa Reaction: The Kinugasa reaction, the copper-catalyzed formation of β-lactams from nitrones and terminal alkynes, has been the subject of detailed mechanistic investigation. nih.govnih.govacs.org Density functional theory (DFT) calculations and kinetic analyses have revealed a complex catalytic cycle. nih.govnih.gov The reaction is believed to initiate with the formation of a dicopper-acetylide species. nih.gov This is followed by a cycloaddition with the nitrone to form a five-membered ring intermediate. nih.govacs.org This intermediate can then undergo a cycloreversion to generate an imine and a dicopper-ketenyl intermediate. nih.govacs.orgresearchgate.net The final β-lactam is then formed through a nucleophilic attack of the ketenyl copper intermediate on the imine followed by intramolecular cyclization, rather than a direct [2+2] cycloaddition. nih.govresearchgate.net Kinetic studies have shown a second-order dependence on the copper catalyst, supporting the involvement of a bis-Cu complex. nih.gov

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts are effective in promoting the [2+2] cycloaddition of terminal alkynes and imines to form β-lactams. The catalytic cycle involves the conversion of the terminal alkyne into a rhodium ketene species through the oxidation of a vinylidene complex. nih.gov This metalloketene then reacts with the imine to furnish the 2-azetidinone ring. nih.gov

Influence of Substrate Structure on Reaction Mechanism and Selectivity

The structure of the starting materials, particularly the substituents on the imine and ketene (or its precursor), exerts a significant influence on the reaction mechanism and the stereochemical outcome.

In the Staudinger cycloaddition, the electronic properties of the substituents on both the ketene and the imine affect the rate of ring closure of the zwitterionic intermediate and, consequently, the cis/trans selectivity. organic-chemistry.org Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate direct ring closure, favoring the formation of cis-β-lactams. organic-chemistry.org Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, leading to a preference for trans-β-lactams. organic-chemistry.org The geometry of the imine is also a critical factor, with (E)-imines generally yielding cis-β-lactams and (Z)-imines forming trans-β-lactams. wikipedia.org However, isomerization of the imine or the zwitterionic intermediate can lead to deviations from this general rule. acs.org

Mechanistic Studies of Azetidinone Ring Stability and Cleavage

The reactivity of the azetidinone ring is intrinsically linked to its inherent ring strain. This strain makes the amide bond susceptible to cleavage, a property that is fundamental to the biological activity of β-lactam antibiotics.

Analysis of Transition States for Ring Opening

The cleavage of the β-lactam ring, typically through hydrolysis or aminolysis, proceeds through a high-energy transition state. Computational studies have provided valuable insights into the structure and energetics of these transition states.

Theoretical studies on the hydrolysis of β-lactam antibiotics catalyzed by a dinuclear zinc complex have shown a stepwise mechanism involving the nucleophilic attack of a bridging hydroxide (B78521) group on the β-lactam carbonyl. tandfonline.com The transition states in this process are reported to be late, with geometric rearrangements dominating the activation barrier. tandfonline.com Similarly, computational analysis of the ammonolysis of 2-azetidinone has identified both concerted and stepwise pathways, with the stepwise mechanism through a tetrahedral intermediate being energetically favored. nih.gov

In the context of enzymatic hydrolysis by β-lactamases, the formation of a tetrahedral intermediate is a key step. osti.gov For class A β-lactamases, the acylation step involves the attack of a serine hydroxyl on the β-lactam carbonyl, leading to a tetrahedral intermediate which then collapses to form an acyl-enzyme adduct. osti.gov The protonation of the nitrogen atom in the β-lactam ring is crucial for the breaking of the C-N bond. osti.gov

Role of Ring Strain in Reactivity

The four-membered azetidinone ring possesses significant ring strain, estimated to be around 25.4 kcal/mol for azetidine (B1206935). rsc.orgrsc.org This strain is a primary driver of the ring's reactivity. rsc.orgrsc.org The fusion of the β-lactam ring to another ring, as seen in bicyclic β-lactam antibiotics, further increases this strain, making the amide bond more susceptible to nucleophilic attack. globalresearchonline.net This increased electrophilicity of the carbonyl carbon is a key factor in the mechanism of action of penicillin and related antibiotics, which involves the acylation of transpeptidases, enzymes essential for bacterial cell wall synthesis. globalresearchonline.net

The degree of ring strain can be correlated with spectroscopic data, such as the infrared stretching frequency of the carbonyl group. Strained β-lactams exhibit a C=O absorption in the range of 1735-1765 cm⁻¹, which is higher than that of unstrained amides. globalresearchonline.net Theoretical and experimental studies on large-ring 1,3-bridged 2-azetidinones have shown that increased conformational flexibility can lead to higher reactivity in hydrolysis, even with a "planar amide" geometry, challenging the traditional view that amide twisting is the sole determinant of reactivity. nih.gov

Effect of Substituents on Bond Fission

The inherent strain of the four-membered ring makes the amide bond within the β-lactam susceptible to cleavage. However, the specific bond that breaks (e.g., N1-C2, C2-C3, C3-C4, or N1-C4) is determined by a combination of factors, with the substituents playing a crucial role.

Steric and Electronic Influences of 3,4-Dialkyl Substituents

The isopropyl groups in 3,4-Bis(propan-2-yl)azetidin-2-one are bulky and electron-donating. These characteristics have a profound impact on the molecule's chemistry:

Steric Hindrance: The significant steric bulk of the two isopropyl groups can shield the β-lactam ring from nucleophilic attack. This steric hindrance can decrease the rate of reactions that involve an external nucleophile attacking the carbonyl carbon (C2) or other positions on the ring. utrgv.edu Furthermore, the steric interactions between the two bulky substituents can influence the preferred conformation of the ring and the stereochemical outcome of its reactions. In many cases, more sterically crowded β-lactam rings are observed to hydrolyze more slowly than their less crowded counterparts. utrgv.edu

Bond Fission under Different Conditions

The cleavage of bonds within the This compound ring can be initiated by various means, with the pattern of fission being highly dependent on the conditions applied.

Thermal Decomposition:

Photochemical Reactions:

Photochemical irradiation provides another avenue for inducing bond fission in β-lactams. The absorption of UV light can excite the molecule to a higher energy state, leading to ring-opening or rearrangement reactions. For some azetidinone derivatives, photochemical reactions can lead to the cleavage of the N1-C2 or C3-C4 bonds. acs.org The specific outcome is highly dependent on the substitution pattern. For instance, the photolysis of some 2H-azirines, which can be related to azetidinone chemistry, is known to proceed via cleavage of the C-C bond of the three-membered ring. uzh.ch

Mass Spectrometry Fragmentation:

In mass spectrometry, the fragmentation of β-lactams often provides direct insight into the relative strengths of the bonds within the ring. Under chemical ionization (CI) conditions, a common fragmentation pathway for penicillin derivatives involves a retro [2+2] cycloaddition-type cleavage of the β-lactam ring. nih.gov For This compound , under electron impact (EI) or collision-induced dissociation (CID), one would expect to observe fragmentation patterns resulting from the cleavage of the ring. The relative abundance of the fragment ions would be indicative of the stability of the resulting radical cations and neutral fragments. The loss of one of the isopropyl groups or cleavage across the C3-C4 bond are plausible fragmentation pathways.

The table below illustrates a hypothetical fragmentation pattern for This compound based on general principles of mass spectrometry of β-lactams.

| Bond Cleaved | Resulting Fragments (Hypothetical) | Potential m/z of Charged Fragment | Notes |

| C3-C4 | Isopropyl radical and a larger radical cation | Varies | Cleavage of the bond between the two substituted carbons. |

| C2-C3 | Carbonyl-containing fragment and a larger fragment | Varies | Fission adjacent to the carbonyl group. |

| N1-C4 | Ring-opened species | Varies | Cleavage of the bond adjacent to the nitrogen atom. |

| Loss of Substituent | Isopropyl radical and the remaining ring structure | M-43 | A common fragmentation pathway involving the loss of a stable radical. |

This table is illustrative and based on general fragmentation patterns. Actual m/z values would depend on the ionization method and the charge state of the fragments.

Computational Insights into Bond Dissociation Energies

While experimental bond dissociation energies (BDEs) for This compound are not available in the literature, computational chemistry offers a powerful tool for estimating these values. nih.govnih.gov BDEs provide a quantitative measure of the energy required to break a specific bond homolytically. ucsb.edu For the azetidin-2-one (B1220530) ring, the BDEs of the N1-C2, C2-C3, C3-C4, and N1-C4 bonds would provide a clear indication of their relative strengths.

It can be hypothesized that the steric strain introduced by the two bulky isopropyl groups in a cis or trans configuration could weaken the C3-C4 bond relative to an unsubstituted or less substituted β-lactam. Computational studies on related systems could provide quantitative estimates for these BDEs, as shown in the hypothetical table below.

| Bond in Azetidin-2-one Ring | Hypothetical Bond Dissociation Energy (kcal/mol) | Influence of 3,4-Diisopropyl Substitution (Hypothesized) |

| N1-C2 (Amide Bond) | ~80-90 | May be slightly altered by electronic effects of distant alkyl groups. |

| C2-C3 | ~90-100 | Potentially influenced by steric interactions with the C3-isopropyl group. |

| C3-C4 | ~85-95 | Likely weakened due to steric repulsion between the two isopropyl groups. |

| N1-C4 | ~80-90 | Potentially influenced by steric interactions with the C4-isopropyl group. |

The BDE values in this table are hypothetical and serve to illustrate the expected trends based on chemical principles. Actual values would require specific computational studies.

Computational and Theoretical Investigations of Azetidinone Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modeling the behavior of azetidinone systems at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of β-lactam systems. It is used to optimize molecular geometries, predict reaction outcomes, and analyze electronic structures. rsc.orgrsc.org For a substituted azetidinone such as 3,4-Bis(propan-2-yl)azetidin-2-one, DFT can elucidate how the bulky isopropyl groups at the C3 and C4 positions influence the ring's geometry and its susceptibility to nucleophilic attack.

Studies on related systems have shown that DFT calculations, often using functionals like B3LYP, are crucial for understanding the stereoselectivity of reactions that form the azetidinone ring, such as the Staudinger reaction. rsc.orgmdpi.com The electronic effects of substituents on the imine and ketene (B1206846) precursors are shown to dictate whether the resulting β-lactam is the cis or trans isomer. rsc.org For instance, the NBO charge on the imine carbon can be correlated with the reaction pathway. rsc.org DFT calculations have also been employed to investigate the stereoselective synthesis of various 3,4-disubstituted-2-azetidinones, providing a theoretical basis for experimentally observed product ratios. mdpi.comresearchgate.net

| Method/Functional | Basis Set | Typical Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G(d) | Geometry Optimization, Electronic Analysis, Reaction Mechanism | rsc.org |

| ωB97XD | 6-31G* | Crystal Structure Optimization, Thermochemistry | mdpi.com |

| DFT | Not Specified | Study of Stereoselectivity in Staudinger Synthesis | mdpi.com |

Ab initio (Latin for "from the beginning") calculations are based on first principles of quantum mechanics without using experimental data for parameterization. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are used to study the electronic structure and energetics of azetidinone rings. mdpi.comresearchgate.net These calculations provide valuable data on bond lengths, angles, charge distributions, and thermochemical parameters like zero-point energy (ZPE) and entropies. researchgate.netresearchgate.net

For the azetidin-2-one (B1220530) core, ab initio studies have been performed with various basis sets (e.g., STO-3G, 3-21G, 6-31G) to analyze its structure and reactivity towards nucleophiles. researchgate.netresearchgate.net In more complex systems, such as bicyclic β-lactams, ab initio methods have been used to refine conformations and calculate energies to understand structure-activity relationships related to their biological function. researchgate.net The application of these methods to this compound would reveal the distribution of electron density across the molecule, highlighting the electrophilic nature of the carbonyl carbon and the influence of the alkyl substituents on the ring's electronic environment.

A key strength of computational chemistry is its ability to map out entire reaction energy profiles, including the structures of short-lived transition states. For the synthesis of azetidinones, a two-step mechanism for the [2+2] cycloaddition is generally accepted, proceeding through a zwitterionic intermediate. mdpi.com Theoretical calculations are used to determine the activation barriers for each step, including the initial nucleophilic attack and the subsequent ring closure.

Conformational Analysis of the Azetidinone Ring System

The four-membered azetidinone ring is subject to significant ring strain, and its conformation is a critical determinant of its chemical reactivity. The substituents at the C3 and C4 positions, such as the isopropyl groups in this compound, play a major role in defining the ring's preferred conformation.

The conformation of the azetidin-2-one ring can range from nearly planar to significantly puckered. In simple, monocyclic β-lactams, the constraint of amide resonance often results in a planar ring structure. rsc.org However, the introduction of substituents or fusion to another ring leads to non-planarity. rsc.org This deviation from planarity, or puckering, is crucial for the reactivity of the β-lactam, particularly its susceptibility to hydrolysis. wikipedia.org

The degree of non-planarity can be described by the Woodward parameter, h, which measures the height of the nitrogen atom above the plane formed by the three ring carbons (C2, C3, C4). A larger h value indicates greater pyramidalization at the nitrogen, reduced amide character, a more ketone-like carbonyl group, and consequently, higher reactivity. wikipedia.org For this compound, the steric bulk of the two isopropyl groups would significantly influence the degree of ring puckering to minimize steric hindrance, which in turn would modulate the ring's reactivity.

| β-Lactam Class | 'h' value (Å) | Relative Reactivity |

|---|---|---|

| Monobactams | 0.05–0.10 | Low (More Planar, Stable) |

| Cephems | 0.20–0.25 | Intermediate |

| Penams | 0.40–0.50 | High |

| Carbapenems & Clavams | 0.50–0.60 | Very High (Most Puckered, Reactive) |

Data sourced from Wikipedia. wikipedia.org

Computational methods can map the potential energy surface associated with conformational changes, such as the interconversion between different puckered forms of the azetidinone ring. These calculations reveal the relative stabilities of different conformers and the energy barriers that separate them. acs.org

For a molecule like this compound, conformational analysis would involve calculating the energy associated with the rotation of the C3-C4 bond and the puckering of the ring. The bulky isopropyl groups would create a complex energy landscape with distinct minima corresponding to stable conformations where steric clashes are minimized. Theoretical studies on related substituted azetidines have shown that the conformational preference can be dramatically altered by factors such as intramolecular interactions or the protonation state of the nitrogen atom. researchgate.net Furthermore, computational modeling of the Kinugasa reaction has demonstrated how the energy profiles for different reaction pathways, involving various conformational intermediates, ultimately determine the stereochemical outcome of the final product. acs.org

Theoretical Spectroscopic Characterization

The in-silico prediction of spectroscopic properties for azetidinone systems, including derivatives like this compound, represents a powerful tool in contemporary chemical research. Computational methods, primarily rooted in density functional theory (DFT), enable the calculation of various spectroscopic parameters. These theoretical predictions, when correlated with experimental data, provide profound insights into molecular structure, electronic environment, and stereochemistry. The synergy between computational and experimental spectroscopy is crucial for the unambiguous assignment of complex spectra and for understanding the fundamental properties of these four-membered ring systems. Theoretical models can elucidate the contributions of various physical phenomena to the observed spectral features, such as through-bond and through-space interactions that influence nuclear magnetic resonance (NMR) coupling constants, and the orbital parentage of ionizations observed in photoelectron spectra.

A cornerstone of computational analysis in the study of azetidin-2-ones is the robust correlation between calculated and experimentally measured spectroscopic data. This validation process is essential for confirming molecular structures synthesized in the laboratory and for providing a deeper understanding of their electronic and conformational properties.

NMR Coupling Constants:

One of the most powerful applications of this correlative approach is in the stereochemical assignment of 3,4-disubstituted azetidin-2-ones, such as this compound. The relative orientation of the substituents on the β-lactam ring (cis or trans) is directly reflected in the magnitude of the vicinal proton-proton coupling constant between the hydrogen atoms at the C3 and C4 positions, denoted as ³JH3–H4.

Theoretical calculations, often employing DFT methods like B3LYP with appropriate basis sets (e.g., 6-31G(d,p)), can accurately predict these coupling constants for all possible stereoisomers. researchgate.net By comparing the calculated ³JH3–H4 values with those obtained from experimental ¹H NMR spectra, a definitive assignment of the cis or trans configuration can be made. It is a well-established empirical rule that cis-isomers exhibit a larger coupling constant than trans-isomers. ipb.ptnih.gov This difference arises from the dihedral angle between the H3 and H4 protons, which is close to 0° in the trans isomer and significantly larger in the cis isomer, a relationship generally described by the Karplus equation.

For 3,4-disubstituted azetidin-2-ones, the experimental values for these coupling constants typically fall within distinct ranges:

cis -isomers: ³JH3–H4 ≈ 5.0 – 6.9 Hz ipb.ptnih.gov

trans -isomers: ³JH3–H4 ≈ 0 – 2.9 Hz ipb.ptnih.gov

The following table illustrates a hypothetical correlation between calculated and experimental NMR coupling constants for the cis and trans isomers of this compound, based on values reported for analogous structures.

Photoelectron Spectra:

Photoelectron spectroscopy (PES) provides direct information about the electronic structure of a molecule by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. The resulting spectrum consists of bands that correspond to the ionization energies of electrons from different molecular orbitals. Theoretical calculations are indispensable for the interpretation of these spectra, especially for complex molecules.

By calculating the molecular orbital energies of the azetidinone system, a theoretical photoelectron spectrum can be generated. The energies of the highest occupied molecular orbitals (HOMO) are of particular interest as they relate to the first ionization potentials. For azetidin-2-ones, the frontier orbitals are typically associated with the lone pairs of the nitrogen (nN) and oxygen (nO) atoms, as well as the π-system of the carbonyl group (πC=O).

Theoretical methods can predict the ionization potentials associated with these orbitals. Comparing these predicted values with the experimental PES data allows for the assignment of each spectral band to a specific molecular orbital. This correlation provides critical insights into the electronic structure, such as the extent of amide resonance and the electronic effects of substituents on the β-lactam ring.

The table below provides a representative example of how theoretical calculations are correlated with experimental photoelectron spectral data for a generic azetidin-2-one framework.

This correlative analysis between theoretical predictions and experimental measurements is a powerful symbiosis that provides a detailed and reliable characterization of the structural and electronic properties of azetidinone compounds.

Advanced Synthetic Strategies and Future Research Directions in Azetidinone Chemistry

Flow Chemistry Approaches for Azetidinone Synthesis

Continuous flow chemistry and microreactor technology are emerging as powerful tools in chemical synthesis, offering significant advantages in safety, scalability, and reaction control, which are particularly relevant to azetidinone synthesis. beilstein-journals.org This technology allows for the precise management of reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities. acs.org

One of the primary applications of flow chemistry in this context is the generation and immediate use of hazardous or unstable intermediates. For example, ketenes, which are key intermediates in the Staudinger synthesis of β-lactams, are often unstable and prone to polymerization. mdpi.com Generating ketenes in a flow reactor allows for their in-situ reaction with imines to form the azetidinone ring with minimal side reactions. Similarly, flow chemistry enables the safe handling of unstable diazo species, which can be used in alternative synthetic routes to azetidinone precursors. beilstein-journals.org Ley and co-workers have demonstrated the utility of flow-generated diazo compounds in iterative C-C bond-forming reactions, a strategy that could be adapted for the synthesis of complex azetidinone precursors. beilstein-journals.org The enhanced safety protocols inherent in flow systems, such as minimizing the volume of hazardous reagents at any given time, make this approach particularly attractive for industrial-scale production. beilstein-journals.org

Development of Novel Reagents and Catalysts for Enhanced Selectivity

The stereochemical outcome of azetidinone synthesis is crucial for biological activity. The Staudinger ketene-imine cycloaddition, a cornerstone of β-lactam synthesis, is known for its complex stereoselectivity, which is highly dependent on reactants and experimental conditions. mdpi.com Consequently, a major research focus is the development of novel reagents and catalysts that can predictably control the stereochemistry at the C3 and C4 positions of the azetidinone ring.

Recent advancements have explored various catalytic systems to improve diastereoselectivity. For instance, the use of heterogeneous catalysts like Mg-Al hydroxide (B78521) has been investigated in Staudinger reactions under microwave irradiation, although this sometimes results in mixtures of cis and trans isomers. mdpi.com The choice of base is also critical; while triethylamine (B128534) is common, more sterically hindered bases such as 2,6-lutidine have been employed to influence the stereochemical course of the reaction. mdpi.com

Beyond the Staudinger reaction, metal-catalyzed processes offer promising alternatives. Rhodium and copper carbenoid N-H insertion reactions of diazoketones have been developed for the highly stereoselective synthesis of cis-2,4-disubstituted azetidin-3-ones, which are valuable precursors to fully substituted azetidines. acs.orgresearchgate.net Another advanced strategy involves the cyclization of β-(substituted-amino)amides, where the use of a silylating agent in combination with a fluoride (B91410) ion catalyst can efficiently yield the protected β-lactam. google.com

Table 1: Selected Catalysts in Azetidinone Synthesis

| Catalyst/Reagent System | Reaction Type | Application/Advantage | Reference(s) |

| Mg-Al Hydroxide | Staudinger Cycloaddition | Heterogeneous catalyst for microwave-assisted synthesis. | mdpi.com |

| Copper(I) and Rhodium(II) Complexes | Carbenoid N-H Insertion | Highly stereoselective synthesis of cis-azetidin-3-ones. | acs.orgresearchgate.net |

| Silylating Agents & Fluoride Ion | Intramolecular Cyclization | Efficient cyclization of β-amino amide precursors. | google.com |

| Triethylamine / 2,6-Lutidine | Staudinger Cycloaddition | Base used to control reaction pathway and stereoselectivity. | mdpi.com |

Strategies for Accessing Complex Azetidinone Scaffolds

To expand the chemical space and biological applications of β-lactams, significant effort has been directed towards the synthesis of complex, three-dimensional azetidinone scaffolds. These strategies move beyond simple substitutions on the core ring to the construction of fused, spirocyclic, and otherwise architecturally complex systems. researchgate.net

One powerful approach involves the post-synthetic modification of a pre-formed azetidinone ring. For example, a 2-cyano azetidine (B1206935) core can be synthesized and subsequently subjected to a series of functional group transformations to generate skeletal diversity, embedding motifs like the phenethylamine (B48288) structure within a more complex framework. acs.orgnih.gov

Another strategy involves building complexity during the ring-forming process itself. The synthesis of spirocyclic β-lactams has been achieved through methods such as the 1,3-dipolar cycloaddition of azomethine ylides with 3-alkylidene-2-oxindoles or via Staudinger cycloadditions using diimines. rsc.org Tandem reactions, such as a rhodium-catalyzed process involving a Meldrum's acid-derived carbenoid that generates a ketene (B1206846) in situ for a [2+2] Staudinger cycloaddition, can produce intricate dispirocyclic N-vinyl β-lactams. rsc.org Photochemical methods, like the intramolecular aza Paternò-Büchi reaction, also provide a pathway to functionalized azetidines that can serve as precursors to complex lactams. researchgate.net

Bioinspired and Biomimetic Approaches to Azetidinone Synthesis

Nature often constructs complex molecules through the iterative assembly of simple building blocks, a strategy exemplified by polyketide biosynthesis. frontiersin.org This bioinspired iterative approach is gaining traction in synthetic chemistry as a method for efficiently building complex molecular architectures with a high degree of control. frontiersin.org

While direct biomimetic syntheses of azetidinones are not yet prevalent, the principles of iterative synthesis can be envisioned as a future direction for the field. This strategy would involve the sequential addition of molecular fragments to a growing chain, with each iteration controlled by a specific set of reagents or catalysts to build up the desired substitutions around the azetidinone core. Such an approach could be particularly powerful for creating libraries of complex β-lactams for biological screening. For instance, one could imagine a modular synthesis starting with a simple azetidinone core, where successive, stereocontrolled reactions add functionality piece by piece, mimicking the modular nature of polyketide synthases. frontiersin.org This method promises a highly efficient and convergent route to complex targets.

Tandem and Cascade Reactions Involving Azetidinones

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient strategy for rapidly increasing molecular complexity from simple starting materials. The strained four-membered ring of the azetidinone makes it a reactive participant in such sequences.

Several innovative tandem reactions involving azetidinones have been reported. Aïssa and co-workers described a nickel-catalyzed tandem process where terminal alkynes first undergo dimerization to form 1,3-enynes, which then participate in a [4+2] cycloaddition with an N-Ts-substituted 3-azetidinone. bohrium.com This reaction efficiently constructs dihydropyridinone scaffolds. bohrium.comnih.gov In a different approach, the azetidinone ring can be used as a precursor for other heterocyclic systems. A base-catalyzed tandem intramolecular aza-Michael reaction (IMAMR) has been used following the ring-opening of a bicyclic β-lactam to stereoselectively form a functionalized indolizidine core. bohrium.com Furthermore, novel cascade reactions involving the ring-opening of activated azetidines by silyl (B83357) ketene acetals have been developed, leading to the formation of spirocyclopropyl γ-lactams. researchgate.net These examples highlight the versatility of the azetidinone ring not only as a synthetic target but also as a reactive intermediate in complex, multi-step transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,4-Bis(propan-2-yl)azetidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via [2+2] cycloaddition reactions between ketenes and imines or through β-lactam ring formation using Staudinger-type reactions. Key factors include temperature control (0–25°C), anhydrous solvents (e.g., THF or dioxane), and catalytic bases like trimethylamine to neutralize HCl byproducts. Yields are optimized by slow addition of reagents to minimize side reactions such as oligomerization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., trans-configuration at C3 and C4).

- X-ray Crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving stereochemical ambiguities in azetidin-2-one derivatives .

- IR Spectroscopy : Identifies carbonyl (C=O) stretching frequencies (~1750 cm⁻¹) and NH/OH groups if present .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in synthesized batches. To resolve these:

- Reproducibility Checks : Validate results using standardized protocols (e.g., OECD guidelines).

- HPLC-Purity Analysis : Ensure ≥95% purity for biological testing.

- Dose-Response Studies : Compare EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays .

Q. What strategies are recommended for controlling stereoselectivity during the synthesis of 3,4-disubstituted azetidin-2-ones?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-proline derivatives) to direct stereochemistry.

- Catalytic Asymmetric Synthesis : Employ organocatalysts like proline derivatives or metal-ligand complexes (e.g., BINAP-Ru) for enantioselective [2+2] cycloadditions.

- Computational Modeling : Predict steric and electronic effects of substituents using DFT calculations to optimize reaction pathways .

Q. How can computational tools predict the thermodynamic stability of this compound under varying experimental conditions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model decomposition pathways under thermal stress (e.g., >100°C) or acidic/alkaline conditions.

- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions to identify stabilizing substituents.

- Solvent Effects : Use COSMO-RS models to predict solubility and stability in polar vs. nonpolar solvents .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer :

- Fragment-Based Design : Synthesize derivatives with incremental structural changes (e.g., substituent electronegativity, steric bulk).

- High-Throughput Screening (HTS) : Test analogs against target enzymes (e.g., serine β-lactamases) using fluorescence-based assays.

- Crystallographic Binding Studies : Resolve ligand-protein interactions via X-ray diffraction to guide rational modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.